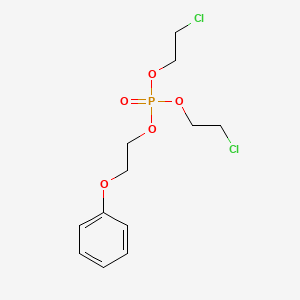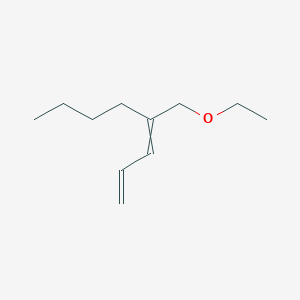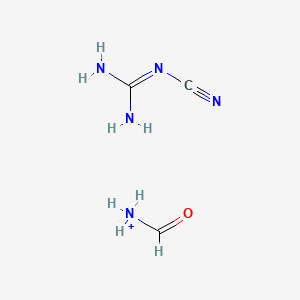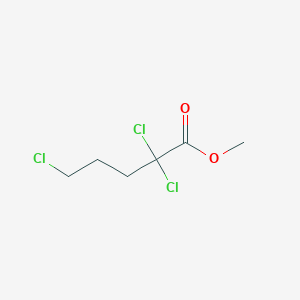
H-Asn-Leu-Thr-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Asn-Leu-Thr-Lys-OH is a peptide consisting of four amino acids: asparagine, leucine, threonine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in medicine, chemistry, and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Leu-Thr-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form a peptide bond.
Deprotection: The protecting group (usually Fmoc) is removed to expose the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, large-scale peptide synthesis often employs automated peptide synthesizers that follow similar principles as SPPS but on a larger scale. These machines can produce peptides in high yields and purity, making them suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Asn-Leu-Thr-Lys-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reductive conditions can reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like H-Asn-Leu-Thr-Lys-OH are used as building blocks in the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, these peptides can serve as substrates for enzymes, ligands for receptors, and modulators of biological pathways.
Medicine
Medically, peptides are used in drug development for their ability to target specific receptors and pathways with high specificity and low toxicity.
Industry
In industry, peptides are used in biotechnology for the development of biosensors, diagnostics, and as components in various bioprocesses.
Wirkmechanismus
The mechanism of action of peptides like H-Asn-Leu-Thr-Lys-OH involves their interaction with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor can activate or inhibit signaling pathways, while interaction with an enzyme can alter its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Asn-Leu-Thr-Lys-OH: can be compared to other peptides with similar sequences, such as or .
This compound: is unique due to its specific sequence, which determines its and with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence , which imparts distinct chemical properties and biological functions . This sequence specificity allows it to interact with particular molecular targets, making it valuable in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
71937-81-0 |
|---|---|
Molekularformel |
C20H38N6O7 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H38N6O7/c1-10(2)8-14(25-17(29)12(22)9-15(23)28)18(30)26-16(11(3)27)19(31)24-13(20(32)33)6-4-5-7-21/h10-14,16,27H,4-9,21-22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
InChI-Schlüssel |
IMSDIYWYJLYZGE-BLDNINTCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


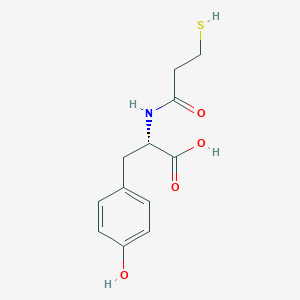

![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
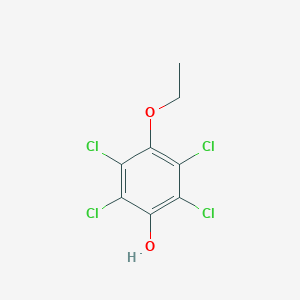
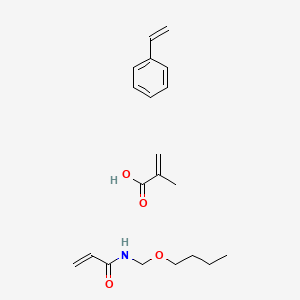
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
